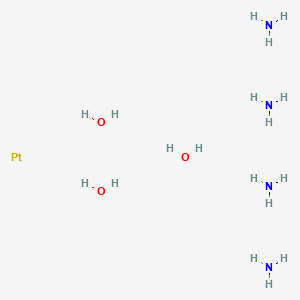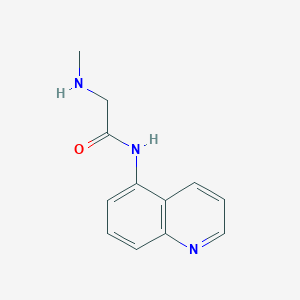
Tetraammineplatinum hydroxide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammineplatinum hydroxide hydrate is an inorganic platinum compound with the chemical formula Pt(NH3)4(OH)2·xH2O. It is generally used as a precursor for the preparation of various platinum complexes and catalysts. This compound is known for its catalytic properties and is often utilized in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraammineplatinum hydroxide hydrate can be synthesized through the reaction of platinum salts with ammonia in an aqueous solution. The process typically involves the following steps:
Dissolution of Platinum Salt: Platinum salts such as platinum(II) chloride are dissolved in water.
Addition of Ammonia: Ammonia is added to the solution, resulting in the formation of tetraammineplatinum(II) complex.
Precipitation: The tetraammineplatinum(II) complex is then treated with a hydroxide source, such as sodium hydroxide, to precipitate this compound.
Purification: The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tetraammineplatinum hydroxide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The ammonia ligands can be substituted with other ligands to form different platinum complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Ligands such as chloride, bromide, and phosphines can be used for substitution reactions.
Major Products Formed
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) or platinum(II) complexes.
Substitution: Various platinum complexes with different ligands.
Scientific Research Applications
Tetraammineplatinum hydroxide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various platinum catalysts, including those used in hydrogenation and oxidation reactions.
Biology: It is studied for its potential use in biological systems, including as an anticancer agent.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of tetraammineplatinum hydroxide hydrate involves its ability to form complexes with various ligands. These complexes can interact with molecular targets, such as enzymes and DNA, leading to various biological effects. In catalytic applications, the platinum center facilitates redox reactions and ligand exchange processes, enhancing the efficiency of the catalytic cycle .
Comparison with Similar Compounds
Similar Compounds
- Tetraammineplatinum(II) chloride hydrate
- Tetraammineplatinum(II) nitrate
- Diamminedinitritoplatinum(II) solution
- Platinum(IV) oxide hydrate
Uniqueness
Tetraammineplatinum hydroxide hydrate is unique due to its specific ligand arrangement and hydroxide groups, which provide distinct reactivity and catalytic properties compared to other platinum complexes. Its ability to act as a precursor for a wide range of platinum catalysts makes it particularly valuable in both research and industrial applications .
Properties
Molecular Formula |
H18N4O3Pt |
|---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
azane;platinum;trihydrate |
InChI |
InChI=1S/4H3N.3H2O.Pt/h4*1H3;3*1H2; |
InChI Key |
QAPRUIOSNHZFHV-UHFFFAOYSA-N |
Canonical SMILES |
N.N.N.N.O.O.O.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate](/img/structure/B12347109.png)
![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)
![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12347138.png)
![Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347144.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12347150.png)



![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12347185.png)

![2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
